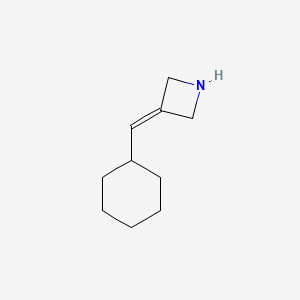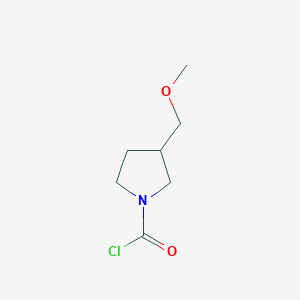
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride
Overview
Description
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1541965-20-1. It has a molecular weight of 177.63 .
Molecular Structure Analysis
The InChI code for 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is1S/C7H12ClNO2/c1-11-5-6-2-3-9 (4-6)7 (8)10/h6H,2-5H2,1H3 .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is involved in the synthesis of a variety of heterocyclic compounds. It is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). These intermediates are derived from the reaction of N-substituted pyrrolidinones with alkaline methoxide in methanol. Another study demonstrated the synthesis of highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines, indicating the versatility of this compound in generating structurally complex molecules (Aggarwal et al., 2002).
Catalytic Applications
The compound plays a role in catalytic processes as well. A study involving gold catalysis used the compound in the efficient cycloisomerization of alpha-aminoallenes to 3-pyrrolines, serving as an intermediate for the synthesis of various natural products (Morita & Krause, 2004). The versatility of this compound in catalytic reactions underscores its importance in synthetic chemistry.
Protective Group in Organic Synthesis
The compound is also used as a removable protecting group in organic synthesis. The O-3-pyrroline-1-carbonyl (O-Pyroc) group, derived from this compound, is utilized for the kinetic resolution of racemic carboxylic acids and alcohols through catalytic asymmetric acylation. This protective group can be easily introduced and removed without affecting the integrity of the substrate, making it a valuable tool in stereoselective synthesis (Sakakura et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-(methoxymethyl)pyrrolidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-11-5-6-2-3-9(4-6)7(8)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPITDVDBQCEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




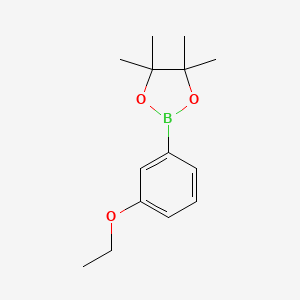
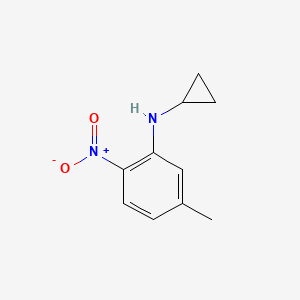
![Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432397.png)

![Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate](/img/structure/B1432399.png)
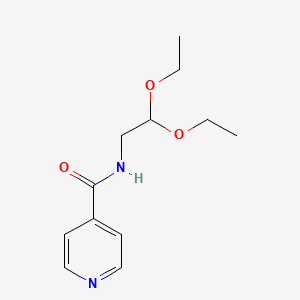
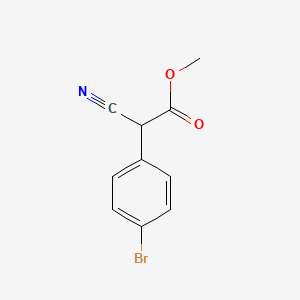


![Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432405.png)
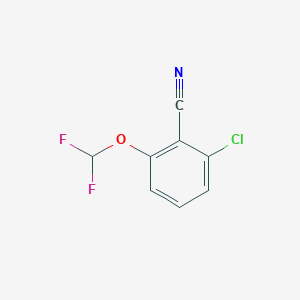
![(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid](/img/structure/B1432410.png)
